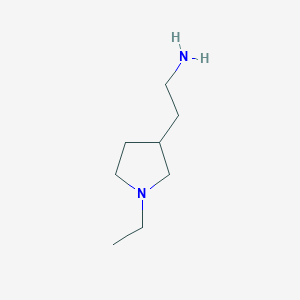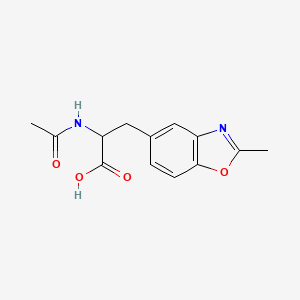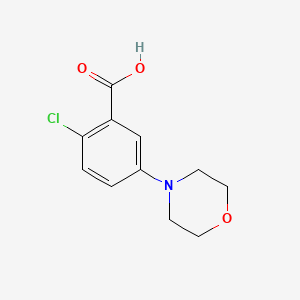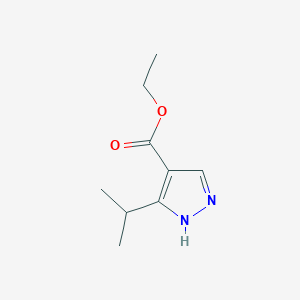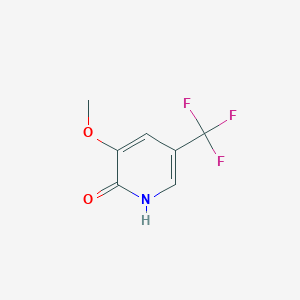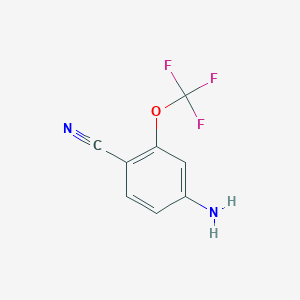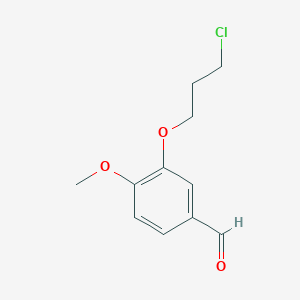
3-(3-Chloropropoxy)-4-methoxybenzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “3-(3-Chloropropoxy)-4-methoxybenzaldehyde” are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, where a chlorine atom is replaced by another group .Molecular Structure Analysis
The molecular structure of “3-(3-Chloropropoxy)-4-methoxybenzaldehyde” would likely include a benzene ring (due to the benzaldehyde group), attached to a methoxy group (-OCH3) and a chloropropoxy group (-OCH2CH2CH2Cl) .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the chlorine atom in the chloropropoxy group could be substituted by another group in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Chloropropoxy)-4-methoxybenzaldehyde” would depend on its molecular structure. For instance, the presence of the polar methoxy and chloropropoxy groups could influence its solubility in different solvents .Applications De Recherche Scientifique
Pharmaceutical Applications
- Application Summary : Compounds like 4′-(3-chloropropoxy)acetanilide have been studied for their potential pharmaceutical applications .
- Methods : Spectroscopic analysis and quantum mechanical studies are used to investigate the interaction of these compounds with graphene and fullerene, forming molecular self-assemblies .
- Results : The self-assemblies show enhanced physicochemical properties and biological activity, suggesting potential use in drug detection and increased pharmacological efficacy .
Material Synthesis
- Application Summary : Compounds with a (3-chloropropoxy) group can serve as building blocks for synthesizing various molecules.
- Methods : These compounds are used as reagents in chemical reactions to create new materials with desired properties.
- Results : The synthesis processes lead to materials that can have applications in different industries, including pharmaceuticals and electronics.
Catalysis
- Application Summary : The hydroxylation of primary C-H bonds in substances like (3-Chloropropoxy)cyclohexane has been explored for catalytic applications.
- Methods : An iron (III) complex is used to catalyze the hydroxylation of cyclohexane, demonstrating high turnover numbers and product selectivity.
- Results : This suggests potential applications in developing efficient catalytic systems for hydroxylation reactions.
Kinetic Studies
- Application Summary : Understanding the behavior of volatile organic compounds, including those with (3-chloropropoxy) groups, under various conditions.
- Methods : Kinetic studies on the reactions of atomic chlorine with compounds like cyclohexane are conducted to understand their reactivity.
- Results : These studies are crucial for predicting the behavior of similar compounds in atmospheric chemistry and pollution control.
Chlorination Techniques
- Application Summary : Developing efficient chlorination techniques for compounds like (3-Chloropropoxy)cyclohexane.
- Methods : Visible light-induced chlorination processes are used to achieve high yields of chlorinated products.
- Results : This research could lead to the development of mild condition chlorination techniques for industrial applications.
Antitumor Activities
- Application Summary : Compounds related to 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile have been investigated for their antitumor activities.
- Methods : Synthesis of novel quinazoline derivatives and testing their activities against cell proliferation.
- Results : These compounds showed promising activities against cancer cells, indicating their potential as antitumor agents.
Pharmaceutical Research
- Application Summary : Compounds like 4′-(3-chloropropoxy)acetanilide have been studied for their potential in pharmaceutical applications, particularly in drug detection and pharmacological efficacy enhancement .
- Methods : Spectroscopic analysis and quantum mechanical studies are conducted to investigate interactions with graphene and fullerene, forming molecular self-assemblies .
- Results : These self-assemblies show enhanced physicochemical properties and biological activity, suggesting potential use in drug detection and increased pharmacological efficacy .
Material Synthesis
- Application Summary : Compounds with a (3-chloropropoxy) group can serve as building blocks for synthesizing various molecules.
- Methods : These compounds are used as reagents in chemical reactions to create new materials with desired properties.
- Results : The synthesis processes lead to materials that can have applications in different industries, including pharmaceuticals and electronics.
Catalysis
- Application Summary : The hydroxylation of primary C-H bonds in substances like (3-Chloropropoxy)cyclohexane has been explored for catalytic applications.
- Methods : An iron (III) complex is used to catalyze the hydroxylation of cyclohexane, demonstrating high turnover numbers and product selectivity.
- Results : This suggests potential applications in developing efficient catalytic systems for hydroxylation reactions.
Kinetic Studies
- Application Summary : Understanding the behavior of volatile organic compounds, including those with (3-chloropropoxy) groups, under various conditions.
- Methods : Kinetic studies on the reactions of atomic chlorine with compounds like cyclohexane are conducted to understand their reactivity.
- Results : These studies are crucial for predicting the behavior of similar compounds in atmospheric chemistry and pollution control.
Chlorination Techniques
- Application Summary : Developing efficient chlorination techniques for compounds like (3-Chloropropoxy)cyclohexane.
- Methods : Visible light-induced chlorination processes are used to achieve high yields of chlorinated products.
- Results : This research could lead to the development of mild condition chlorination techniques for industrial applications.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-chloropropoxy)-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-10-4-3-9(8-13)7-11(10)15-6-2-5-12/h3-4,7-8H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFIBIUATIMWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloropropoxy)-4-methoxybenzaldehyde | |
CAS RN |
929683-54-5 | |
| Record name | 3-(3-chloropropoxy)-4-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

